molecular formula C9H10BrNO2 B11870958 2-(4-Bromophenyl)-2-(methylamino)acetic acid

2-(4-Bromophenyl)-2-(methylamino)acetic acid

Cat. No.: B11870958
M. Wt: 244.08 g/mol
InChI Key: PCMISMASZUUOII-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(methylamino)acetic acid is an organic compound that features a bromophenyl group and a methylamino group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(methylamino)acetic acid typically involves the following steps:

    Amination: The methylamino group can be introduced via nucleophilic substitution using methylamine.

    Acetic Acid Introduction: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic anhydride.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the bromophenyl group to a phenyl group or reduce the carboxylic acid to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or dehalogenated compounds.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-(methylamino)acetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-(4-Chlorophenyl)-2-(methylamino)acetic acid: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.

Uniqueness

2-(4-Bromophenyl)-2-(methylamino)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity, stability, and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-(4-bromophenyl)-2-(methylamino)acetic acid

InChI

InChI=1S/C9H10BrNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13)

InChI Key

PCMISMASZUUOII-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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